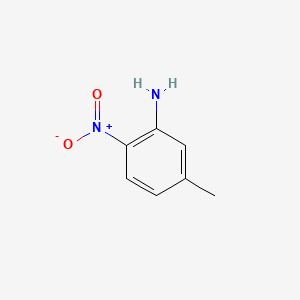

5-Methyl-2-nitroaniline

描述

Significance and Research Context of Nitroaniline Derivatives

Nitroaniline derivatives, as a class, are of considerable significance in both industrial and academic chemistry. These compounds are characterized by the presence of an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on a benzene (B151609) ring, a combination that confers unique electronic and optical properties. researchgate.net This "push-pull" electronic structure makes them valuable precursors and intermediates in a wide range of applications. researchgate.net

In industrial chemistry, nitroanilines are crucial intermediates in the manufacture of azo dyes, which represent the largest group of synthetic colorants used in the textile and printing industries. chemicalbull.comchemimpex.comsolubilityofthings.com They also serve as precursors for agrochemicals, including herbicides and insecticides. chemicalbull.com In the realm of pharmaceutical research and medicinal chemistry, nitroanilines are versatile building blocks for the synthesis of active pharmaceutical ingredients (APIs). chemicalbull.comchemimpex.com Researchers have explored nitroaniline derivatives for a variety of therapeutic applications, including the development of anticancer, antibacterial, and anti-inflammatory agents. chemicalbull.com For instance, some derivatives have been studied for their ability to inhibit enzymes like cholinesterase or for their potential as antitumor agents. google.com

Furthermore, the distinct electronic properties of nitroaniline derivatives have made them subjects of investigation in materials science. Studies have explored their use in creating materials with nonlinear optical (NLO) properties and as components in porous carbon foams for applications like CO₂ adsorption. mdpi.com The reactivity of the amino and nitro groups allows for a wide range of chemical modifications, enabling the synthesis of a diverse spectrum of molecules with tailored characteristics. chemicalbull.com

Historical Perspectives in Chemical Research on 5-Methyl-2-nitroaniline

The study of nitroaniline compounds is rooted in the advancements of synthetic organic chemistry in the late 19th century. Early investigations into the nitration of aniline (B41778) and its derivatives, such as the toluidines, laid the groundwork for the synthesis of compounds like this compound. Reports on the nitration of toluidine derivatives first appeared between 1890 and 1892. The synthesis of these compounds typically involves electrophilic aromatic substitution, where the directing effects of the amino (or a protected version) and methyl groups on the aromatic ring are critical. wikipedia.orgrsc.org

The direct nitration of anilines can be problematic, as the amino group is susceptible to oxidation and its protonation under strongly acidic conditions creates a meta-directing ammonium (B1175870) ion, leading to a mixture of products. wikipedia.orgrsc.org A common strategy, therefore, involves the protection of the amino group, often by acetylation, before carrying out the nitration step. wikipedia.org For the synthesis of the related isomer, 2-Methyl-5-nitroaniline (B49896), a well-established method is the nitration of o-toluidine (B26562) in concentrated sulfuric acid. iarc.frchemicalbook.com

A specific synthesis for this compound was documented in a 1980 publication in The Journal of Organic Chemistry. chemsynthesis.com Over the years, research has continued to refine the understanding of the reactivity and properties of such molecules. For example, theoretical investigations using methods like density functional theory (DFT) have been employed to study the intermolecular interactions and electrostatic properties of nitroaniline crystals, providing deeper insight into their solid-state structures.

Scope and Research Objectives for this compound Investigations

The primary focus of academic research on this compound is its utility as a chemical intermediate and a molecular building block. The research objectives are generally centered on leveraging its structure for the synthesis of more complex, high-value molecules for specific applications in medicine and materials science.

A significant area of investigation is in pharmaceutical development. For example, this compound is explicitly used as a starting material in the preparation of N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxy carbonyl)aminomethyl]benzamide, a compound that has been studied for its potential anti-cancer properties. chemicalbook.comsigmaaldrich.com This highlights a key research objective: the use of this compound as a scaffold to construct targeted therapeutic agents. Furthering this theme, derivatives of the closely related 2-nitroaniline (B44862) moiety have been synthesized and screened as a new class of SIRT6 inhibitors. bohrium.com SIRT6 is an enzyme linked to various physiological processes, and its inhibitors are considered potential agents for treating metabolic diseases, demonstrating the objective of using nitroaniline structures to create enzyme-specific modulators. bohrium.com

Another research scope involves its traditional application in the synthesis of dyes and pigments, which remains a relevant field of study. solubilityofthings.com The chromophoric properties imparted by the nitroaniline structure are fundamental to this application. solubilityofthings.com

Modern research objectives also include detailed physicochemical characterization. Studies have investigated the intermolecular interactions, such as hydrogen bonding, and the molecular dipole moment of related nitroaniline crystals. These fundamental investigations aim to understand how the molecular structure of compounds like this compound dictates their macroscopic properties, which is crucial for designing new materials with desired characteristics.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDYNWKWXUCIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Record name | 5-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025634 | |

| Record name | 5-Methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-methyl-2-nitroaniline appears as yellow leaflets (from water) or orange powder. (NTP, 1992) | |

| Record name | 5-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 5-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

578-46-1 | |

| Record name | 5-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Methyl-2-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 578-46-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 578-46-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-o-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NITRO-M-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY17U389O6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

234 °F (NTP, 1992) | |

| Record name | 5-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Reaction Pathways of 5 Methyl 2 Nitroaniline

Etablierte Synthesewege zu 5-Methyl-2-nitroanilin

Nitrierungsverfahren für Vorläuferverbindungen

Die primäre und am weitesten verbreitete Methode zur Synthese von 5-Methyl-2-nitroanilin ist die Nitrierung von o-Toluidin (2-Methylanilin). chemicalbook.comchemicalbook.com Dieser Prozess beinhaltet typischerweise die Behandlung von o-Toluidin mit einer Mischung aus konzentrierter Salpetersäure und konzentrierter Schwefelsäure. chemicalbook.com Die Schwefelsäure wirkt als Katalysator und protoniert die Salpetersäure, um das hochreaktive Nitroniumion (NO₂⁺) zu erzeugen, das als Elektrophil in der aromatischen Substitution fungiert.

Die Reaktion wird typischerweise bei niedrigen Temperaturen, wie z.B. 10 °C, durchgeführt, um die Bildung von Nebenprodukten zu minimieren und die Regioselektivität zu kontrollieren. chemicalbook.comchemicalbook.com Die Aminogruppe (-NH₂) und die Methylgruppe (-CH₃) des o-Toluidins sind ortho-, para-dirigierende Aktivatoren. Die Nitrogruppe wird aufgrund sterischer Hinderung durch die benachbarte Methylgruppe bevorzugt an der 5-Position (para zur Aminogruppe und meta zur Methylgruppe) eingeführt. Nach der Reaktion wird das Gemisch mit einer Base, wie z.B. Natriumhydroxid, neutralisiert, um das 5-Methyl-2-nitroanilin als orangefarbenen Niederschlag auszufällen, der dann durch Filtration isoliert wird. chemicalbook.com

Eine alternative Nitrierungsmethode beinhaltet die elektrolytische Reduktion von o-Nitrotoluol zu o-Toluidinsulfat, gefolgt von der Nitrierung. iarc.frnih.gov

Alternative Syntheseansätze

Obwohl die direkte Nitrierung von o-Toluidin die häufigste Methode ist, wurden auch alternative Synthesewege erforscht. Einer dieser Ansätze ist die Monoreduktion von 2,4-Dinitrotoluol. iarc.frnih.gov Bei dieser Methode wird eine der beiden Nitrogruppen selektiv zu einer Aminogruppe reduziert, was zu 5-Methyl-2-nitroanilin führt. Diese Reduktion kann mit Reagenzien wie alkoholischem Ammoniumsulfid erreicht werden. iarc.frnih.gov

Weitere gemeldete Verfahren umfassen die Reaktion von Nitrocresol mit wässrigem Ammoniak, die katalytische Hydrierung aromatischer Nitroverbindungen in Gegenwart von Raney-Kupfer und die Reaktion von 2,4-Dinitrotoluol mit Schwefelwasserstoff in einer Pyridinlösung oder mit Kohlenmonoxid in Gegenwart von Kupfer(II)-oxid und Mangandioxid. nih.gov

Fortgeschrittene Synthesestrategien für 5-Methyl-2-nitroanilin

Prinzipien der Grünen Chemie in der Synthese von 5-Methyl-2-nitroanilin

Die traditionelle Nitrierung mit gemischter Säure wirft Bedenken hinsichtlich der Verwendung von starken, korrosiven Säuren und der Bildung von saurem Abfall auf. google.com Im Einklang mit den Prinzipien der grünen Chemie wird an umweltfreundlicheren Synthesemethoden geforscht. Ein solcher Ansatz ist die Verwendung von Stickstoffdioxid als Nitrierungsmittel anstelle der traditionellen Salpetersäure-Schwefelsäure-Mischung, wodurch die Bildung von Abfallsäure vermieden wird. google.com

Ein weiterer Aspekt der grünen Chemie ist die Entwicklung von katalytischen Systemen, die unter milderen Bedingungen arbeiten und wiederverwendbar sind. rsc.org Die Verwendung von umweltfreundlichen Lösungsmitteln oder lösungsmittelfreien Bedingungen ist ebenfalls ein wichtiger Forschungsbereich. rsc.org So wurde beispielsweise über die Verwendung von Methylnitrit für eine saubere Herstellung von Aryldiazoniumionen berichtet, was die Bildung von Zersetzungsprodukten vermeidet. scirp.org

Katalytische Systeme für die Herstellung von 5-Methyl-2-nitroanilin

Die Forschung konzentriert sich auf die Entwicklung effizienter katalytischer Systeme für die Synthese von 5-Methyl-2-nitroanilin und seinen Derivaten. Kupferkatalysatoren haben sich bei verschiedenen organischen Transformationen als vielversprechend erwiesen. So wurde ein kupferkatalysiertes Protokoll für die Synthese von 2-Benzimidazolonen aus 2-Nitroanilinen unter Verwendung von Polymethylhydro-siloxan (PMHS) als umweltfreundlichem Reduktionsmittel entwickelt. rsc.org Obwohl dies keine direkte Synthese von 5-Methyl-2-nitroanilin ist, zeigt es das Potenzial von Kupferkatalysatoren bei Reaktionen mit Nitroanilin-Substraten.

Die katalytische Hydrierung ist ein weiterer wichtiger Prozess, insbesondere bei der Reduktion von Nitroverbindungen. Palladium auf Kohlenstoff (Pd/C) ist ein häufig verwendeter Katalysator für die Reduktion von Nitrogruppen zu Aminen.

Reaktionskinetik und mechanistische Studien zur Bildung von 5-Methyl-2-nitroanilin

Studien zur Regioselektivität der Nitrierung von Toluidinen haben gezeigt, dass die Produktverteilung durch die Resonanz- und Induktionseffekte der Substituenten am aromatischen Ring gesteuert wird. ulisboa.pt Bei der Nitrierung von N-acetyliertem o-Toluidin wird die Regioselektivität durch den +R-Effekt (positiver Resonanzeffekt) der Acetamidgruppe gesteuert, was zur Bildung von hauptsächlich 2-Methyl-4-nitroanilin und in geringerem Maße 2-Methyl-6-nitroanilin führt. ulisboa.pt

Untersuchungen zur Umlagerung von Nitroanilinen in konzentrierter Schwefelsäure haben gezeigt, dass substituierte 2-Nitroaniline (B44862) Umlagerungen eingehen können, die auf eine 1,3-Wanderung der 2-Nitrogruppe hindeuten. rsc.org So reagiert beispielsweise 3-Methyl-2-nitroanilin in 90%iger Schwefelsäure bei 110 °C zu 2-Nitro-5-methylanilin. rsc.org Diese Studien liefern Einblicke in die Stabilität und Reaktivität von Nitroanilinen unter stark sauren Bedingungen.

Tabelle 2: Im Artikel erwähnte chemische Verbindungen

| Verbindungsname | Summenformel |

| 5-Methyl-2-nitroanilin | C₇H₈N₂O₂ |

| o-Toluidin (2-Methylanilin) | C₇H₉N |

| Salpetersäure | HNO₃ |

| Schwefelsäure | H₂SO₄ |

| Nitroniumion | NO₂⁺ |

| Natriumhydroxid | NaOH |

| o-Nitrotoluol | C₇H₇NO₂ |

| 2,4-Dinitrotoluol | C₇H₆N₂O₄ |

| Ammoniumsulfid | (NH₄)₂S |

| Nitrocresol | C₇H₇NO₃ |

| Ammoniak | NH₃ |

| Raney-Kupfer | - |

| Schwefelwasserstoff | H₂S |

| Pyridin | C₅H₅N |

| Kohlenmonoxid | CO |

| Kupfer(II)-oxid | CuO |

| Mangandioxid | MnO₂ |

| Stickstoffdioxid | NO₂ |

| Methylnitrit | CH₃NO₂ |

| Polymethylhydro-siloxan (PMHS) | (CH₃HSiO)n |

| Palladium auf Kohlenstoff (Pd/C) | Pd/C |

| 2-Benzimidazolon | C₇H₆N₂O |

| 3-Methyl-2-nitroanilin | C₇H₈N₂O₂ |

| 2-Nitro-5-methylanilin | C₇H₈N₂O₂ |

| 2-Methyl-4-nitroanilin | C₇H₈N₂O₂ |

| 2-Methyl-6-nitroanilin | C₇H₈N₂O₂ |

Chemical Transformations and Derivatization of 5 Methyl 2 Nitroaniline

Reduction Reactions of the Nitro Group in 5-Methyl-2-nitroaniline

The reduction of the nitro group in this compound to a primary amine is a fundamental transformation, yielding 4-methyl-1,2-phenylenediamine. This diamine is a valuable intermediate in the synthesis of pharmaceuticals and heterocyclic compounds like benzimidazoles. mdpi.com The reduction can be accomplished through several pathways, most notably catalytic hydrogenation and other chemical methods.

Catalytic hydrogenation is an efficient method for the reduction of aromatic nitro compounds. aakash.ac.in This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. For the reduction of nitroanilines, catalysts such as palladium on carbon (Pd/C), platinum (Pt), or Raney Nickel are commonly employed. aakash.ac.in The reaction is typically carried out in a solvent like ethanol (B145695) or methanol. researchgate.net The efficiency of the hydrogenation of o-aminonitrobenzenes can be high, leading to the formation of aminobenzimidazoles through subsequent cyclization. researchgate.net For instance, the reduction of various nitroarenes using a palladium on aluminum oxy-hydroxide (Pd/AlO(OH)) catalyst with NaBH₄ as a hydrogen source has been shown to produce primary amines with high yields in short reaction times at room temperature. rsc.org

| Catalyst | Reducing Agent/Conditions | Solvent | Product | Reference |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Methanol/Ethanol | 4-Methyl-1,2-phenylenediamine | aakash.ac.in |

| Raney Nickel | H₂ gas | Ethanol | 4-Methyl-1,2-phenylenediamine | |

| Pd/AlO(OH) | NaBH₄ | Water/Methanol | 4-Methyl-1,2-phenylenediamine | rsc.org |

Besides catalytic hydrogenation, the nitro group of this compound can be reduced using various chemical reagents. A classic and widely used method is the reduction with metals in an acidic medium, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). aakash.ac.inscispace.com The reduction using iron and hydrochloric acid is often preferred in industrial applications because the resulting iron(II) chloride can be hydrolyzed, regenerating the acid and thus requiring only a catalytic amount to initiate the reaction. aakash.ac.in Another effective reagent is sodium dithionite (B78146) (Na₂S₂O₄), which can reduce the nitro group to an amine. mdpi.comresearchgate.net Tin(II) chloride (SnCl₂) in concentrated HCl is also a common choice for this transformation. stackexchange.com These methods are valuable alternatives, especially when specific functional groups sensitive to catalytic hydrogenation are present in the molecule. scispace.com

Substitution and Coupling Reactions of this compound

The aromatic ring of this compound is susceptible to substitution reactions, guided by the electronic effects of its substituents.

Direct Suzuki-Miyaura cross-coupling reactions on this compound are not commonly reported. However, its derivatives can participate in such reactions. A key strategy involves the conversion of the amino group of this compound into a diazonium salt. Specifically, treatment with reagents like tert-butylnitrite and boron trifluoride etherate (BF₃·OEt₂) transforms it into 5-methyl-2-nitrobenzenediazonium tetrafluoroborate. wiley-vch.de This diazonium salt can then undergo Suzuki-Miyaura coupling with various boronic acids in the presence of a palladium catalyst, such as palladium(II) acetate, to form unsymmetrical 2-nitrobiphenyls. wiley-vch.ded-nb.info This two-step sequence allows for the formation of a new carbon-carbon bond at the position of the original amino group. While direct coupling is challenging, this derivatization provides a reliable route to biphenyl (B1667301) structures. d-nb.info

The benzene (B151609) ring in this compound can undergo electrophilic aromatic substitution. The activating, ortho-para directing amino and methyl groups are opposed by the deactivating, meta-directing nitro group. An example of such a reaction is the bromination of this compound. This reaction can be achieved using bromine (Br₂) in a solvent like acetic acid, leading to the introduction of a bromine atom onto the ring. Careful control of the reaction conditions is necessary to achieve regioselectivity and yield 4-bromo-5-methyl-2-nitroaniline. Similarly, iodination can be performed to synthesize 4-iodo-5-methyl-2-nitroaniline (B1613573) through electrophilic aromatic substitution. smolecule.com

Acylation and Other Functional Group Transformations of the Amino Moiety

The primary amino group of this compound is a key site for various derivatization reactions, including acylation and the formation of imines (Schiff bases).

Acylation of the amino group is a common transformation. For instance, this compound can be reacted with acylating agents like acetic anhydride (B1165640) or acetyl chloride to form the corresponding acetamide, N-(5-methyl-2-nitrophenyl)acetamide. molbase.comlookchem.comechemi.com This reaction is often used to protect the amino group or to synthesize more complex molecules. ontosight.ai A patent describes a general process for the N-acylation of nitroanilines using an alkali metal hydride, like sodium hydride, to facilitate the reaction. google.com The resulting N-(5-methyl-2-nitrophenyl)acetamide is a stable, crystalline solid and serves as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. lookchem.com

The formation of Schiff bases (imines) typically involves the condensation of a primary amine with an aldehyde or ketone. researchgate.netekb.eg While Schiff bases are readily formed from the reduction product, 4-methyl-1,2-phenylenediamine, journalijar.com direct condensation with this compound is also possible. Studies have shown the synthesis of Schiff bases from various nitroanilines by refluxing them with different aromatic aldehydes in ethanol, often with a few drops of glacial acetic acid as a catalyst. ekb.egnih.gov These reactions yield N-substituted benzylidene-nitroaniline derivatives.

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Acylation | Acetic Anhydride / Acetyl Chloride | N-(5-methyl-2-nitrophenyl)acetamide | ontosight.ai |

| Diazotization | tert-Butylnitrite / BF₃·OEt₂ | 5-Methyl-2-nitrobenzenediazonium tetrafluoroborate | wiley-vch.de |

| Schiff Base Formation | Aromatic Aldehydes / Acetic Acid | N-Substituted benzylidene-5-methyl-2-nitroaniline | ekb.eg |

N-Acylation Reactions

N-acylation is a fundamental transformation of this compound, where an acyl group is introduced onto the nitrogen atom of the amino group. This reaction is significant as it can serve as a protection strategy for the amino group or as a key step in the synthesis of more complex molecules, including pharmaceuticals and materials. The reactivity of the amino group in this compound is somewhat diminished due to the electron-withdrawing effect of the nitro group, which can necessitate specific reaction conditions for efficient acylation.

Common acylating agents include acid chlorides, acid anhydrides, and other activated carboxylic acid derivatives. smolecule.com The reaction conditions for N-acylation can vary, often requiring a base to neutralize the acid byproduct and to facilitate the reaction. For instance, the acylation of weakly nucleophilic anilines, such as nitroanilines, can be effectively carried out under specific conditions. oup.com

A notable application of N-acylation is in the synthesis of biologically active compounds. For example, this compound is a starting material for the synthesis of N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxy carbonyl)aminomethyl]benzamide, a compound with potential anti-cancer properties. smolecule.com Furthermore, a process for producing N-acylnitroaniline derivatives involves the N-acylation of nitroaniline compounds, which can then be further derivatized. google.com

Table 1: Examples of N-Acylation Reactions of Nitroanilines

| Reactant | Acylating Agent | Product | Reference |

| 2-Nitroaniline (B44862) | Isobutyryl chloride | 2'-Nitroisobutyranilide | oup.com |

| 2-Nitroaniline | 3-Methylbutanoyl chloride | 3-Methyl-2'-nitrobutananilide | oup.com |

| 5-Chloro-2-nitroaniline | Di-tert-butyl dicarbonate (B1257347) | N-t-butoxycarbonyl-5-chloro-2-nitroaniline | google.com |

Protection and Deprotection Strategies

In multi-step syntheses involving this compound, the protection of the amino group is often a crucial strategy to prevent unwanted side reactions. The amino group is nucleophilic and can react with various electrophiles. Therefore, converting it into a less reactive functional group, which can be later reverted to the original amino group, is a common practice.

Acylation, as discussed previously, is a primary method for protecting the amino group. The resulting amide is significantly less nucleophilic than the free amine. The choice of the acyl group is important as it influences the stability of the protected intermediate and the conditions required for its removal (deprotection).

Common protecting groups for amines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). masterorganicchemistry.com The Boc group, for instance, is introduced using di-tert-butyl dicarbonate (Boc₂O) and is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.com The Cbz group is introduced using benzyl (B1604629) chloroformate and is commonly removed by catalytic hydrogenation. masterorganicchemistry.com The acetyl group can be removed by acid or base-catalyzed hydrolysis. rsc.org

A specific example involves the protection of 4-methoxy-2-methylaniline (B89876) by acetylation as a first step in a multi-step synthesis. While not this compound itself, this illustrates the general strategy of protecting an amino group on a substituted aniline (B41778). The deprotection step, often hydrolysis, is performed to regenerate the amine. For instance, heating nitro acetyl anilines with concentrated sulfuric acid and water can remove the acetyl group. rsc.org

Table 2: Common Protecting Groups for Amines and Their Deprotection Conditions

| Protecting Group | Reagent for Protection | Conditions for Deprotection | Reference |

| Acetyl (Ac) | Acetic anhydride | Acid or base hydrolysis | rsc.org |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) | masterorganicchemistry.com |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) | masterorganicchemistry.com |

Synthesis of Heterocyclic Compounds Utilizing this compound as an Intermediate

This compound is a key building block in the synthesis of various heterocyclic compounds, particularly those containing nitrogen. The general strategy involves the reduction of the nitro group to an amino group, creating an ortho-phenylenediamine derivative, which is then cyclized with a suitable reagent to form the desired heterocyclic ring system.

Benzimidazoles:

Benzimidazoles are a prominent class of heterocyclic compounds synthesized from this compound. The process typically involves the reduction of the nitro group to form 4-methyl-1,2-phenylenediamine. This diamine is then condensed with various reagents like carboxylic acids, aldehydes, or orthoesters to yield the benzimidazole (B57391) ring. nbu.ac.inresearchgate.net For example, a one-pot synthesis of benzimidazoles from 2-nitroanilines involves reductive cyclization with orthoesters in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net Another method uses stannous chloride (SnCl₂) for the reductive cyclization of 2-nitroaniline Schiff bases to form 2,5-disubstituted benzimidazoles. rhhz.net The synthesis of Imatinib, a cancer therapeutic, can also start from 2-methyl-5-nitroaniline (B49896), which is converted through several steps, including the formation of a benzimidazole-related precursor. google.com

Quinoxalines:

Quinoxalines are another important class of N-heterocycles synthesized from this compound. An iron-catalyzed one-pot synthesis has been reported where this compound reacts with vicinal diols to produce quinoxaline (B1680401) derivatives in good yields. rsc.orgnih.gov For instance, the reaction of this compound with butane-2,3-diol yields 6,7-dimethyl-2-methylquinoxaline. rsc.org The synthesis of certain quinoxaline-based metathesis catalysts also utilizes substituted 2-nitroanilines as starting materials, where the nitro group is first reduced to an amine, followed by condensation to form the quinoxaline core. researchgate.net

Other Heterocycles:

This compound can also be a precursor for other heterocyclic systems. For example, it is used in the synthesis of pyrrolo[1,2-a]quinoxalines. rsc.org The synthesis begins with the reaction of a substituted 2-nitroaniline with 2,5-dimethoxytetrahydrofuran (B146720) to form a 2-(1H-pyrrol-1-yl)aniline derivative, which is then further transformed. rsc.org Additionally, this compound can be used in the synthesis of N-arylguanidines, which are precursors to other heterocyclic systems. google.com

Table 3: Examples of Heterocyclic Compounds Synthesized from this compound

| Heterocycle Class | Key Reagents/Reaction Type | Specific Example from this compound | Reference |

| Benzimidazoles | Reductive cyclization with orthoesters or aldehydes | 5-Methylbenzimidazole derivatives | researchgate.netrhhz.net |

| Quinoxalines | Iron-catalyzed condensation with vicinal diols | 6,7-Dimethyl-2-methylquinoxaline | rsc.org |

| Pyrrolo[1,2-a]quinoxalines | Reaction with 2,5-dimethoxytetrahydrofuran followed by cyclization | Pyrrolo[1,2-a]quinoxaline derivatives | rsc.org |

Structural Elucidation and Solid State Characteristics of 5 Methyl 2 Nitroaniline

Single-Crystal X-ray Diffraction Analysis of 5-Methyl-2-nitroaniline and Its Salts

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement within a crystal. Studies on this compound (also known as 2-methyl-5-nitroaniline (B49896) or 2M5NA) and its salts have provided precise data on its molecular conformation and crystal packing.

The molecular structure of this compound has been successfully characterized through SC-XRD. Analysis of single crystals grown by slow evaporation at ambient temperature revealed its unit cell parameters and spatial arrangement. bepls.com The compound crystallizes in a monoclinic system, which is a common crystal system for organic molecules. bepls.com

Table 1: Crystallographic Data for this compound (2M5NA) Data sourced from single-crystal X-ray diffraction analysis. bepls.com

| Parameter | Value |

| Empirical Formula | C₇H₈N₂O₂ |

| Formula Weight | 152.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.57240(10) |

| b (Å) | 5.66880(10) |

| c (Å) | 13.5802(2) |

| α (°) | 90 |

| β (°) | 92.767(2) |

| γ (°) | 90 |

The packing of this compound molecules within the crystal lattice is governed by a network of intermolecular forces. Hydrogen bonds are particularly significant, playing a crucial role in the supramolecular assembly. The amino group (-NH2) acts as a hydrogen-bond donor, while the oxygen atoms of the nitro group (-NO2) serve as acceptors. solubilityofthings.comacs.org

Van der Waals forces, although weaker than hydrogen bonds, are ubiquitous and contribute significantly to the crystal packing by influencing how molecules fill space efficiently. In some nitroaniline analogs, π-π stacking interactions between the aromatic rings of adjacent molecules provide additional stabilization to the crystal lattice. soton.ac.uk

Table 2: Common Hydrogen Bonding Patterns in Nitroaniline Crystals

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| N-H···O | Amino Group (N-H) | Nitro Group (O) | Forms primary chains and networks, linking molecules. acs.orgresearchgate.net |

| C-H···O | Methyl/Aromatic (C-H) | Nitro Group (O) | Provides secondary stabilization to the lattice. nih.gov |

| N-H···Anion | Ammonio Group (N-H) | Anion (e.g., Cl⁻, Br⁻) | Dominant interaction in salt crystals, forming extensive networks. nih.gov |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can dissect the complex network of contacts.

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a 2-Methyl-3-nitroaniline Derivative Data illustrates typical quantification results from this type of analysis. iucr.orgresearchgate.net

| Contact Type | Contribution (%) |

| H···H | 39.0 |

| O···H | 21.3 |

| C···N / N···C | 5.8 |

| C···H / H···C | 5.4 |

| S···H | 5.9 |

Polymorphism and Crystallization Behavior of this compound Analogs

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, of the same compound can exhibit distinct physical properties. The study of polymorphism in analogs of this compound, such as other isomers, provides valuable insight into the factors controlling crystal formation.

Research into nitroaniline derivatives has revealed instances of unexpected polymorphism. soton.ac.uk A notable example is 2-methyl-6-nitroaniline, an isomer of this compound. Studies have successfully identified and characterized two distinct polymorphic forms, designated Form 1 and Form 2. soton.ac.uk

Form 2: This form was initially produced during co-crystallization experiments with benzenesulfonic acid. soton.ac.uk Its structure also contains weak hydrogen bonding and consists of stacks of tilted molecules. soton.ac.uk

The existence of these forms demonstrates that the crystallization kinetics, influenced by factors like solvent and temperature, can direct the nucleation and growth of different crystal structures from the same molecule. soton.ac.uk

Among different polymorphic forms, one is thermodynamically the most stable under a given set of conditions, while others are considered metastable. wikipedia.org The stable form possesses the lowest Gibbs free energy and typically has lower solubility. nih.gov Metastable polymorphs have higher energy and are kinetically favored under certain crystallization conditions but can convert to the more stable form over time. wikipedia.orgnih.gov

The thermodynamic stability relationship between polymorphs can be inferred from melting data or by measuring their solubilities. iupac.orgnih.gov The form with the lower solubility in a given solvent at a specific temperature is the more stable one. For the two polymorphs of 2-methyl-6-nitroaniline, Form 1 was found to crystallize from a wide variety of solvents and temperature ranges, suggesting it is the more thermodynamically stable form under those conditions. soton.ac.uk The transition from a metastable to a stable form is a critical consideration in materials science, as it can significantly alter the properties of the final solid-state product. nih.gov

Control of Crystallization Processes and Polymorph Selection

This compound is known to exist as a yellow crystalline solid at room temperature. solubilityofthings.com However, detailed scientific studies focusing specifically on the controlled crystallization or the identification and selection of polymorphs for this compound (CAS 99-52-5) are not extensively available in the reviewed literature. The control of polymorphism is a highly specific field of study that requires dedicated experimental screening and thermodynamic analysis for each compound.

In related nitroaniline compounds, polymorphism is a noted phenomenon, often resulting in crystals of different colors (crystallochromy) depending on the molecular conformation and packing. uc.ptucl.ac.uk For instance, the crystallization of different polymorphs can sometimes be influenced by the choice of solvent and the container used for crystallization, as observed in isomers of dimethylamino-nitro chalcone. ucl.ac.uk However, without specific studies on this compound, a detailed protocol for its polymorph selection cannot be outlined.

Crystal Packing Analysis and Molecular Pair Contributions

While crystallographic data for this compound is sparse, comprehensive crystal structure analysis has been performed on its isomer, 2-Methyl-5-nitroaniline (also known as 5-Nitro-o-toluidine, CAS 99-55-8). The study of salts derived from this isomer provides critical insights into the hydrogen-bonding patterns, intermolecular interactions, and crystal packing that are likely to be relevant to substituted nitroanilines.

Crystal structures for six different salts of 2-Methyl-5-nitroaniline with various inorganic acids have been determined using single-crystal X-ray diffraction. researchgate.netiucr.orgnih.gov These studies reveal that the primary hydrogen-bonding patterns are formed between the ammonio group (-NH3+) of the protonated aniline (B41778) and the respective anions, creating one-dimensional (1D) or two-dimensional (2D) networks. researchgate.netnih.gov

A detailed analysis of these interactions using a graph-set approach provides a systematic way to describe the hydrogen-bond patterns. For example, in the crystal structure of 2-Methyl-5-nitroanilinium chloride, large rings designated as R48(16) are formed. iucr.org The strength of these hydrogen bonds varies depending on the anion. Infrared (IR) spectroscopy analysis indicates that the strongest hydrogen bonds are present in the bisulfate salt, (H2Me5NA)HSO4, while the weakest are found in the triiodide salt, (H2Me5NA)I3·0.5H2O. nih.gov

Hirshfeld surface analysis was employed to further quantify the intermolecular interactions. researchgate.netnih.gov This analysis revealed that in addition to the prominent N-H···anion hydrogen bonds, the molecules are also connected by C-H···ONO2 interactions. researchgate.netnih.gov This contrasts with the crystal structure of 2-methyl-4-nitroaniline (B30703) salts, where a variety of non-hydrogen bonding interactions involving the nitro group, such as ONO2···π(N)NO2, are observed. researchgate.netnih.gov

The key findings from the crystallographic studies of 2-Methyl-5-nitroaniline salts are summarized below.

Table 1: Crystallographic and Hydrogen Bond Data for 2-Methyl-5-nitroaniline Salts

| Salt | Crystal System | Space Group | Key Hydrogen Bond Networks | Reference |

|---|---|---|---|---|

| (H2Me5NA)Br | Isostructural with Iodide and Nitrate | - | 1D and 2D networks via ammonio group and anions. | researchgate.netiucr.org |

| (H2Me5NA)I | Isostructural with Bromide and Nitrate | - | 1D and 2D networks via ammonio group and anions. | researchgate.netiucr.org |

| (H2Me5NA)NO3 | Isostructural with Bromide and Iodide | - | 1D and 2D networks via ammonio group and anions. | researchgate.netiucr.org |

| (H2Me5NA)Cl | - | - | Forms large R48(16) hydrogen bond rings. | iucr.org |

| (H2Me5NA)HSO4 | Orthorhombic | Pna21 | Exhibits the strongest hydrogen bonds among the series. | iucr.orgnih.gov |

Spectroscopic and Computational Investigations of 5 Methyl 2 Nitroaniline

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in elucidating the molecular structure and confirming the identity of 5-Methyl-2-nitroaniline. Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the chemical environment of hydrogen and carbon atoms, while Infrared (IR), Raman, and Mass Spectrometry (MS) offer information on vibrational modes and mass-to-charge ratio, respectively.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts (δ) and coupling constants (J) provide definitive information about the electronic environment and connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound, recorded in DMSO-d6, shows distinct signals for the aromatic protons, the amine protons, and the methyl group protons. rsc.org The aromatic protons appear as a doublet and a double-doublet, characteristic of a substituted benzene (B151609) ring, while the methyl group appears as a singlet. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. rsc.org The spectrum for this compound in DMSO-d6 shows distinct peaks for the six aromatic carbons and the single methyl carbon. rsc.org The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating amino and methyl groups.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.79 | d | 2.5 | Aromatic CH |

| ¹H | 7.56 | dd | 8.2, 2.4 | Aromatic CH |

| ¹H | 7.25 | d | 8.1 | Aromatic CH |

| ¹H | 2.16 | s | - | -CH₃ |

| ¹³C | 149.26 | - | - | Aromatic C |

| ¹³C | 147.96 | - | - | Aromatic C |

| ¹³C | 133.07 | - | - | Aromatic C |

| ¹³C | 119.02 | - | - | Aromatic C |

| ¹³C | 118.58 | - | - | Aromatic C |

| ¹³C | 108.21 | - | - | Aromatic C |

| ¹³C | 18.78 | - | - | -CH₃ |

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups and characterize the bonding within the this compound molecule. nih.govsmolecule.com Attenuated Total Reflectance (ATR) IR and Fourier-transform (FT) Raman spectroscopy are common methods employed for this analysis. nih.gov The spectra exhibit characteristic vibrational frequencies corresponding to the stretching and bending modes of the N-H bonds in the amino group, the N-O bonds of the nitro group, C-H bonds of the methyl group and aromatic ring, and the C=C bonds of the benzene ring.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. nih.gov In Gas Chromatography-Mass Spectrometry (GC-MS), the compound typically shows a molecular ion peak corresponding to its molecular weight. nih.gov Tandem mass spectrometry (MS-MS) provides further structural information through controlled fragmentation of a precursor ion. nih.gov This technique is also used in analytical applications, such as the quantification of this compound in environmental samples using gas chromatography combined with electron-capture negative-ion chemical ionization mass spectrometry (GC-EC-NICI-MS). sigmaaldrich.com

| Technique | Parameter | Value (m/z) | Significance |

|---|---|---|---|

| GC-MS | Top Peak (Molecular Ion [M]⁺) | 152 | Corresponds to the molecular weight of the compound. |

| MS-MS | Precursor Ion ([M+H]⁺) | 153.0659 | Protonated molecule selected for fragmentation. |

| MS-MS | Top Fragment Peak | 107 | Major fragment ion after collision-induced dissociation. |

| MS-MS | 2nd Highest Fragment Peak | 123 | Secondary fragment ion. |

| MS-MS | 3rd Highest Fragment Peak | 106 | Tertiary fragment ion. |

Quantum Chemical and Computational Studies

Theoretical calculations, particularly those based on quantum mechanics, provide deep insights into the molecular structure, stability, and electronic properties of this compound, complementing experimental findings.

Density Functional Theory (DFT) calculations have been successfully used to model the geometry of this compound. nih.goviucr.orgiucr.org A geometry optimization performed using the B3LYP functional with a 6-311+G(d,p) basis set provides geometric parameters that are in broad agreement with experimental values obtained from crystallography. nih.goviucr.org For instance, the calculated C—NH₂ bond length is only 0.01 Å longer than the experimental value. nih.gov These calculations confirm the significant involvement of the aniline (B41778) nitrogen atom's lone pair in the aromatic π-bonding system, evidenced by a short C1—N1 bond length of 1.3469 (12) Å. iucr.orgiucr.org The calculations show that the geometry around both nitrogen atoms is nearly planar, consistent with sp² hybridization. nih.goviucr.org

| Bond | Experimental Value (Å) | DFT Calculated Value (Å) | Difference (Å) |

|---|---|---|---|

| C—NH₂ | 1.3469 | ~1.357 | ~0.01 |

| C—NO₂ | 1.422 | ~1.446 | ~0.024 |

Computational modeling reveals that the this compound molecule is approximately planar. nih.goviucr.org The carbon atoms of the benzene ring show an average deviation of just 0.003 (2) Å from the mean plane. nih.goviucr.org The conformation is stabilized by an intramolecular N—H⋯O hydrogen bond between one of the amine hydrogens and an oxygen atom of the adjacent nitro group. nih.goviucr.org DFT calculations have been used to determine the twist angles of the functional groups relative to the aromatic ring. nih.goviucr.org These small dihedral angles indicate that the amino and nitro groups lie nearly in the same plane as the benzene ring, facilitating electronic delocalization. nih.goviucr.org

| Parameter | Value | Description |

|---|---|---|

| Amino Group Twist Angle | 5.1 (7)° | Angle between the amino group plane and the mean plane of the benzene ring. |

| Nitro Group Twist Angle | 3.87 (4)° | Angle between the nitro group plane and the mean plane of the benzene ring. |

| Intramolecular Bond | N—H⋯O | Hydrogen bond between the amino and nitro groups, contributing to conformational stability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound derivatives, QSAR studies are instrumental in understanding the specific molecular features that govern their antimicrobial properties and in designing new derivatives with enhanced efficacy.

A study on a series of substituted anilides, a class of compounds structurally related to this compound, has provided valuable insights into the structural requirements for their antimicrobial activity. researchgate.net This research involved the synthesis of various anilide derivatives and the evaluation of their in vitro activity against several bacterial and fungal strains. The findings from this study can serve as a strong predictive model for the activity of this compound derivatives.

The researchers developed QSAR models using linear regression analysis to correlate different physicochemical parameters of the substituted anilides with their observed antimicrobial activity, expressed as the negative logarithm of the minimum inhibitory concentration (pMIC). researchgate.net The study found that molecular connectivity indices, which are topological descriptors representing the degree of branching and connectivity in a molecule, were particularly significant in modeling the antimicrobial activity.

For instance, the QSAR model for antifungal activity against Aspergillus niger demonstrated a strong correlation with the valence zero-order molecular connectivity index (⁰χv). researchgate.net Similarly, the antibacterial activity against Escherichia coli and Staphylococcus aureus was effectively modeled using the second-order molecular connectivity index (²χ). researchgate.net These models were rigorously validated using the leave-one-out (LOO) cross-validation technique, which confirmed their predictive power. researchgate.net

Table 1: QSAR Models for the Antimicrobial Activity of Substituted Anilides researchgate.net

| Microorganism | QSAR Model | n | r | r² | F | s | r²cv |

| A. niger | pMICan = 0.025 ⁰χv + 1.003 | 44 | 0.835 | 0.697 | 97.03 | 0.055 | 0.662 |

| E. coli | pMICec = 0.062 ²χ + 0.675 | 44 | 0.767 | 0.588 | 60.18 | 0.071 | 0.554 |

| S. aureus | pMICsa = 0.065 ²χ + 0.748 | 44 | 0.765 | 0.585 | 59.41 | 0.074 | 0.542 |

n = number of compounds; r = correlation coefficient; r² = coefficient of determination; F = Fischer's test value; s = standard deviation; r²cv = cross-validated correlation coefficient

Table 2: Experimental and Predicted Antimicrobial Activity (pMIC) of Selected Substituted Anilides researchgate.net

| Compound | Experimental pMICan (A. niger) | Predicted pMICan (A. niger) | Experimental pMICec (E. coli) | Predicted pMICec (E. coli) | Experimental pMICsa (S. aureus) | Predicted pMICsa (S. aureus) |

| 1 | 1.25 | 1.28 | 1.05 | 1.02 | 1.15 | 1.10 |

| 2 | 1.30 | 1.32 | 1.10 | 1.08 | 1.20 | 1.16 |

| 3 | 1.35 | 1.36 | 1.15 | 1.14 | 1.25 | 1.22 |

| 4 | 1.40 | 1.41 | 1.20 | 1.20 | 1.30 | 1.28 |

| 5 | 1.45 | 1.45 | 1.25 | 1.26 | 1.35 | 1.34 |

| 6 | 1.50 | 1.49 | 1.30 | 1.32 | 1.40 | 1.40 |

| 7 | 1.55 | 1.53 | 1.35 | 1.38 | 1.45 | 1.46 |

| 8 | 1.60 | 1.57 | 1.40 | 1.44 | 1.50 | 1.52 |

| 9 | 1.65 | 1.61 | 1.45 | 1.50 | 1.55 | 1.58 |

| 10 | 1.70 | 1.65 | 1.50 | 1.56 | 1.60 | 1.64 |

Environmental Impact and Ecotoxicological Research on 5 Methyl 2 Nitroaniline

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical determine its distribution, concentration, and lifespan in the environment. For 5-Methyl-2-nitroaniline, this is governed by its persistence, potential for bioaccumulation, and mobility.

Persistence and Degradability Pathways

Persistence refers to the length of time a compound remains in the environment. Available data suggests that this compound may be persistent. Safety data sheets indicate that information on its persistence and degradability is limited, but it is noted to contain substances that are not considered degradable in wastewater treatment plants thermofisher.com. The compound is reported to be insoluble in water and sensitive to prolonged air exposure chemicalbook.comnoaa.gov.

General studies on nitroaniline isomers suggest they are not readily biodegraded cswab.org. While aromatic amines can be susceptible to degradation through reactions with radicals produced by light, the presence of a nitro group on the molecule may slow this process down cswab.org.

Bioaccumulation Potential Assessment

| Property | Value | Source(s) |

| LogP (Octanol-Water Partition Coefficient) | 2.01 | sielc.com |

Mobility in Environmental Compartments

Mobility describes how a chemical moves through different environmental media like soil, water, and air. This compound is insoluble in water, which suggests it has low mobility in aquatic systems and is unlikely to be transported over long distances by water chemicalbook.comnoaa.gov. Its movement in soil has not been extensively studied thermofisher.com. However, for nitroanilines in general, mobility can be variable; while some data suggest a potential for high mobility, the amine group can also bind strongly to organic matter in soil, which would reduce its movement cswab.org. Given its insolubility, significant leaching into groundwater is not expected.

Ecotoxicological Assessment of this compound

Ecotoxicology examines the effects of toxic substances on the constituents of an ecosystem. For this compound, assessments have focused on its impact on aquatic life.

Aquatic Toxicity Studies

The compound is consistently classified as being toxic to aquatic life. thermofisher.comchemscene.comsigmaaldrich.com Although specific median lethal concentration (LC50) or effective concentration (EC50) values from detailed studies are not widely published, the hazard classifications from multiple sources provide a clear indication of its potential harm to aquatic organisms. The GHS (Globally Harmonized System) classification for this substance is "Aquatic Chronic 2", signifying its potential for long-term hazardous effects on aquatic life. sigmaaldrich.com

| Hazard Classification/Statement | Code | Source(s) |

| Toxic to aquatic life with long lasting effects | H411 | thermofisher.comchemscene.comsigmaaldrich.com |

| Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment | R51/53 | guidechem.com |

Long-Term Environmental Effects

The primary long-term environmental concern for this compound is its impact on aquatic ecosystems. The classification "Toxic to aquatic life with long lasting effects" (H411) explicitly points to its potential to cause lasting adverse effects in the aquatic environment. thermofisher.comchemscene.comsigmaaldrich.com This is further supported by the risk phrase R51/53 ("Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment"). guidechem.com Its likely persistence and lack of ready degradability contribute to these long-term risks, as the compound can remain in the environment and exert its toxic effects over extended periods. thermofisher.com

Remediation and Treatment Technologies for this compound Contamination

Various technologies are being investigated for the removal of this compound from contaminated soil and water. These approaches primarily fall into two categories: advanced oxidation processes and biodegradation/bioremediation strategies.

Advanced Oxidation Processes (Implicit based on general chemical remediation)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). While specific studies on this compound are limited, research on similar nitroaniline compounds provides insight into the potential efficacy of these methods.

Fenton and Photo-Fenton Processes: The Fenton process involves the use of hydrogen peroxide (H₂O₂) and an iron catalyst to generate hydroxyl radicals. The solar photo-Fenton process has demonstrated high efficiency in degrading p-nitroaniline (PNA), a related compound. Under optimal conditions (pH 3.0, 10 mmol L⁻¹ H₂O₂, 0.05 mmol L⁻¹ Fe²⁺), over 98% degradation of PNA was achieved within 30 minutes of reaction time. nih.gov This suggests that the Fenton and photo-Fenton processes could be effective for the degradation of this compound by destructing the conjugated π systems of the aromatic ring. nih.gov A kinetic study on the degradation of p-nitroaniline by the Fenton oxidation process revealed that the decomposition proceeded rapidly at a pH of 3.0, with the reaction rate being influenced by the concentrations of hydrogen peroxide and ferrous ions. researchgate.net

Photocatalytic Degradation: This process utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), and a source of UV radiation to generate hydroxyl radicals. Studies on 4-nitroaniline (B120555) have shown that photocatalytic degradation is a viable treatment method. researchgate.net The efficiency of this process is influenced by parameters such as catalyst loading, pH, and the presence of other ions. researchgate.net For instance, the photocatalytic degradation of ortho-nitroaniline orange using a PANI/TiO₂ nanocomposite achieved 91.027% degradation efficiency under optimal conditions. chemrj.org The incorporation of polyaniline (PANI) was found to enhance the photocatalytic activity of TiO₂ by improving charge separation and visible-light absorption. chemrj.org

UV/Persulfate System: The activation of persulfate (PS) by UV radiation is another AOP that generates powerful sulfate (B86663) radicals for the degradation of organic pollutants. A study on the degradation of o-toluidine (B26562), a structurally similar compound, using a UV₂₅₄/PS system showed up to 90% degradation within one hour. researchgate.net The degradation kinetics were found to follow a pseudo-first-order model and were influenced by the initial concentrations of persulfate and the contaminant, as well as the pH of the solution. researchgate.net

Table 1: Comparison of Advanced Oxidation Processes for Nitroaniline Degradation

| AOP Method | Target Compound | Catalyst/Oxidant | Key Findings | Degradation Efficiency |

|---|---|---|---|---|

| Solar Photo-Fenton | p-Nitroaniline | Fe²⁺ / H₂O₂ | Effective destruction of the aromatic ring. nih.gov | >98% in 30 min nih.gov |

| Photocatalysis | o-Nitroaniline Orange | PANI/TiO₂ | Enhanced performance with nanocomposite. chemrj.org | 91.027% chemrj.org |

| UV/Persulfate | o-Toluidine | Persulfate | Pseudo-first-order degradation kinetics. researchgate.net | 90% in 1 hour researchgate.net |

Biodegradation and Bioremediation Strategies

Biodegradation utilizes microorganisms to break down hazardous substances into less toxic or non-toxic substances. This approach is considered environmentally friendly and cost-effective for the remediation of sites contaminated with nitroaromatic compounds.

Aerobic Biodegradation: Several studies have demonstrated the potential of aerobic bacteria to degrade nitroaniline compounds. A strain of Pseudomonas sp. was found to utilize N-methyl-4-nitroaniline (MNA) as a sole source of carbon, nitrogen, and energy. plos.org The degradation pathway involved N-demethylation to 4-nitroaniline, followed by monooxygenation and oxidative deamination. plos.orgresearchgate.net Similarly, a Rhodococcus sp. strain was reported to degrade 2-chloro-4-nitroaniline, initiating the process with a flavin-dependent monooxygenase. In the degradation of N-methyl-4-nitroaniline by Pseudomonas sp. strain FK357, the formation of 4-nitroaniline, 4-aminophenol, and 1,2,4-benzenetriol (B23740) as major metabolic intermediates was observed. researchgate.net

Anaerobic Biodegradation: Under anaerobic conditions, the biodegradation of nitroaromatic compounds often begins with the reduction of the nitro group. researchgate.net For instance, the anaerobic biotransformation of N-methyl-p-nitroaniline (MNA) resulted in its conversion to p-methoxy-phenylenediamine (MPD), which was less cytotoxic than the parent compound. researchgate.net

Microbial Consortia: The use of microbial consortia, which are communities of different microbial species, can be more effective in degrading complex pollutants than single strains. frontiersin.orgmdpi.com A stable bacterial consortium isolated from activated sludge was shown to effectively degrade aniline (B41778) at concentrations up to 500 mg/L. nih.gov The synergistic interactions within a consortium can lead to more complete degradation of the target compound. mdpi.com

Enzymatic Degradation: The initial steps in the biodegradation of nitroaromatic compounds are catalyzed by specific enzymes. Dioxygenases and monooxygenases are key enzymes that initiate the aerobic degradation by incorporating oxygen into the aromatic ring. nih.govnih.gov For example, the degradation of 2,6-dinitrotoluene (B127279) is initiated by a dioxygenation reaction that releases nitrite. nih.gov

Table 2: Microbial Strains and Consortia Involved in Nitroaniline Degradation

| Microorganism/Consortium | Target Compound | Degradation Condition | Key Enzymes/Pathways | Reference |

|---|---|---|---|---|

| Pseudomonas sp. strain FK357 | N-methyl-4-nitroaniline | Aerobic | N-demethylation, Monooxygenation | plos.orgresearchgate.net |

| Rhodococcus sp. | 2-chloro-4-nitroaniline | Aerobic | Flavin-dependent monooxygenase | |

| Anaerobic Sludge | N-methyl-p-nitroaniline | Anaerobic | Nitro group reduction | researchgate.net |

| Bacterial Consortium | Aniline | Aerobic | Synergistic degradation | nih.gov |

Toxicological and Biological Research on 5 Methyl 2 Nitroaniline

Genotoxicity and Mutagenicity Studies of 5-Methyl-2-nitroaniline

The genotoxic and mutagenic potential of this compound, also known as 5-nitro-o-toluidine, has been evaluated in a variety of assays. These studies are crucial for assessing the compound's ability to interact with genetic material and induce mutations, which can be a precursor to carcinogenic effects.

In Vitro Genotoxicity Assays

In vitro genetic toxicity studies have demonstrated that this compound is capable of inducing mutations in bacterial and mammalian cell systems. ornl.gov The compound has shown positive results in reverse-mutation assays using Salmonella typhimurium and Escherichia coli. ornl.gov Furthermore, it has tested positive in Syrian hamster embryo (SHE) cell transformation assays. ornl.gov

Detailed findings from key in vitro assays are summarized below:

| Assay Type | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and without S9 mix | Positive ornl.gov |

| Bacterial Reverse Mutation Assay | Escherichia coli | With and without S9 mix | Positive ornl.gov |

| Cell Transformation Assay | Syrian Hamster Embryo (SHE) cells | Not specified | Positive ornl.gov |

In Vivo Mutagenicity Testing

Role as Potential Genotoxic Impurity in Pharmaceutical Synthesis

This compound is recognized as an intermediate in the synthesis of various azo dyes and can be a metabolic product of 2,4-dinitrotoluene. chemicalbook.com Due to its demonstrated mutagenic properties in in vitro assays, it is considered a potential genotoxic impurity (PGI) in pharmaceutical manufacturing. The control of such impurities is a critical aspect of drug safety, as even trace amounts can pose a risk of genetic damage and potential carcinogenicity to patients. Regulatory guidelines necessitate the stringent control and limitation of PGIs in active pharmaceutical ingredients (APIs) and drug products to a level that is considered to be of negligible risk.

Carcinogenicity Assessment and Mechanisms

The carcinogenic potential of this compound has been investigated in long-term animal studies, and its mechanisms of action are linked to its metabolic activation into reactive species that can damage DNA.

Experimental Animal Studies

A bioassay for potential carcinogenicity was conducted by the National Toxicology Program (NTP) using Fischer 344 rats and B6C3F1 mice. nih.gov In this study, this compound was administered in the feed for 78 weeks. nih.gov

The study concluded that under the conditions of the bioassay, this compound was carcinogenic in B6C3F1 mice. nih.gov It caused a statistically significant increase in the incidence of hepatocellular carcinomas in both male and female mice. nih.gov Additionally, there was an observed increase in the combined incidence of hemangiomas and hemangiosarcomas in male mice and an increased incidence of hemangiosarcomas in female mice. nih.gov In contrast, the compound was not found to be carcinogenic in Fischer 344 rats. nih.gov

The U.S. Environmental Protection Agency (EPA) has classified this compound as a Group C carcinogen, indicating it is a possible human carcinogen based on limited animal evidence. ornl.gov The International Agency for Research on Cancer (IARC) has classified it as Group 3, not classifiable as to its carcinogenicity to humans, due to limited evidence in experimental animals and a lack of data in humans. ornl.gov

Summary of Carcinogenicity Bioassay Results

| Species | Sex | Primary Tumor Sites | Conclusion |

| B6C3F1 Mice | Male | Liver (Hepatocellular carcinoma), Vascular system (Hemangioma, Hemangiosarcoma) | Carcinogenic nih.gov |

| B6C3F1 Mice | Female | Liver (Hepatocellular carcinoma), Vascular system (Hemangiosarcoma) | Carcinogenic nih.gov |

| Fischer 344 Rats | Male | No significant increase in tumors | Not Carcinogenic nih.gov |

| Fischer 344 Rats | Female | No significant increase in tumors | Not Carcinogenic nih.gov |

Metabolic Activation to Electrophilic Species and DNA Adduct Formation

The genotoxicity and carcinogenicity of nitroaromatic compounds like this compound are often dependent on their metabolic activation to reactive electrophilic species that can covalently bind to DNA, forming DNA adducts.

The primary pathway for the activation of nitroaromatic compounds involves the reduction of the nitro group. researchgate.net This process can occur in a stepwise manner, leading to the formation of nitroso and N-hydroxyamino intermediates. researchgate.net The N-hydroxyamino metabolite is considered a key ultimate or proximate carcinogen. researchgate.net This intermediate can be further activated through esterification (e.g., by O-acetyltransferase or sulfotransferase) to form a highly reactive ester. researchgate.net This reactive ester can then readily react with nucleophilic sites in DNA, leading to the formation of DNA adducts. researchgate.net These adducts, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis. Ring oxidation is another potential metabolic pathway. researchgate.net

While the specific DNA adducts formed by this compound have not been explicitly detailed in the available literature, the general mechanism for nitroanilines involves the formation of adducts at various positions on the DNA bases, which can disrupt the normal structure and function of the DNA.

Metabolic Pathways and Biotransformation of this compound

Research specifically detailing the metabolic fate of this compound is limited. However, the biotransformation pathways can be inferred from studies on structurally similar nitroaromatic compounds, such as N-methyl-4-nitroaniline and p-nitroaniline. These studies suggest that metabolism likely proceeds through enzymatic and microbial actions involving nitro reduction, demethylation, and hydroxylation, ultimately leading to ring cleavage.

Enzymatic Biotransformations

The enzymatic biotransformation of nitroaromatic amines is a critical detoxification process. Key enzymatic reactions likely involved in the metabolism of this compound include the reduction of the nitro group and oxidative modifications.

Nitro Reduction: The primary step in the metabolism of nitroaromatic compounds is the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. nih.gov This process is typically catalyzed by NADPH-dependent nitroreductases. nih.gov This reductive pathway is significant because the intermediate products, particularly hydroxylamines, are often more reactive and potentially more toxic than the parent compound. nih.gov

Oxidative Reactions: Following or preceding nitro reduction, oxidative enzymes can modify the molecule. In related compounds like N-methyl-4-nitroaniline, N-demethylation is an initial step, catalyzed by enzymes such as N-demethylase. nih.gov Oxidative deamination and hydroxylation, mediated by monooxygenases or dioxygenases, can introduce hydroxyl groups onto the aromatic ring, preparing it for subsequent cleavage. nih.govresearchgate.net For instance, the conversion of aniline (B41778) to catechol is a known deamination and hydroxylation pathway. researchgate.net

The table below outlines the probable enzymatic steps in the biotransformation of this compound, based on analogous compounds.

| Proposed Step | Intermediate/Product | Key Enzyme Class |

| Nitro Reduction | 5-Methyl-benzene-1,2-diamine | Nitroreductase |

| Oxidative Deamination | Methyl-catechol derivative | Monooxygenase |

| Ring Cleavage | Aliphatic acids | Dioxygenase |

Microbial Degradation Pathways

Microorganisms, particularly soil bacteria like Pseudomonas and Acinetobacter species, are crucial in the environmental degradation of nitroaromatic compounds. nih.govnih.govfrontiersin.org They employ a range of enzymes to use these compounds as sources of carbon and nitrogen.

An aerobic degradation pathway for this compound can be proposed based on the well-documented degradation of N-methyl-4-nitroaniline by Pseudomonas sp. nih.gov

Initial Transformation: The process would likely begin with the reduction of the nitro group to an amino group, yielding a diamine derivative.

Hydroxylation/Deamination: The resulting compound would then undergo oxidative deamination and hydroxylation, where the amino groups are removed and replaced with hydroxyl groups, forming a substituted catechol or benzenetriol. nih.gov

Ring Fission: The aromatic ring of the catechol-like intermediate is then cleaved by dioxygenase enzymes. nih.gov This is a critical step that breaks down the stable aromatic structure into aliphatic intermediates.

Further Metabolism: These aliphatic compounds are then funneled into central metabolic pathways, such as the Krebs cycle, leading to complete mineralization.

Studies on Pseudomonas DL17 have demonstrated its capability to degrade p-nitroaniline completely, utilizing enzymes like nitroreductase, catechol 1,2-dioxygenase, and catechol 2,3-dioxygenase to break down the aromatic structure. nih.gov

Structure-Activity Relationships (SAR) in this compound Derivatives for Biological Activity

This compound serves as a valuable scaffold in medicinal chemistry for the synthesis of novel derivatives with a range of biological activities. By modifying its structure, researchers can tune its properties to interact with specific biological targets. Structure-activity relationship (SAR) studies help in understanding how these chemical modifications influence efficacy and selectivity.

Inhibitors of Sirtuin 6 (SIRT6): Derivatives of 2-nitroaniline (B44862) have been identified as a new class of inhibitors for Sirtuin 6 (SIRT6), a histone deacetylase implicated in conditions like diabetes. bohrium.comresearchgate.net In one study, a series of derivatives were synthesized, leading to the discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262) as a potent SIRT6 inhibitor. bohrium.comresearchgate.netnih.gov